molecular formula C14H17N3O2 B7852214 2-(3,4-dimethylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one

2-(3,4-dimethylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one

Cat. No.: B7852214
M. Wt: 259.30 g/mol
InChI Key: LZDKDIIBUIRKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “2-(3,4-dimethylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one” is a chemical substance with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(3,4-dimethylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one” involves specific chemical reactions and conditions. The preparation methods typically include:

    Starting Materials: The synthesis begins with specific starting materials that undergo a series of chemical reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up to meet demand. The methods involve:

    Large-Scale Reactors: Reactions are conducted in large reactors to produce significant quantities.

    Continuous Processes: Continuous processes are employed to ensure a steady supply of the compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

“2-(3,4-dimethylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can convert it into other chemical forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

The reactions of “this compound” typically involve:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Catalysts like palladium or platinum are used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while reduction can produce various reduced derivatives.

Scientific Research Applications

“2-(3,4-dimethylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one” has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its biological activity and potential therapeutic uses.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is utilized in the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which “2-(3,4-dimethylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one” exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways: It influences biochemical pathways, leading to desired effects.

    Binding Sites: The binding sites on the target molecules are crucial for its activity.

Conclusion

Understanding “this compound” involves exploring its synthesis, reactions, applications, and mechanism of action. This compound holds significant potential in various scientific fields, making it a valuable subject of study.

Properties

IUPAC Name

2-(3,4-dimethylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-4-5-11(6-10(9)2)15-14-16-12(8-19-3)7-13(18)17-14/h4-7H,8H2,1-3H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDKDIIBUIRKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=O)C=C(N2)COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=O)C=C(N2)COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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